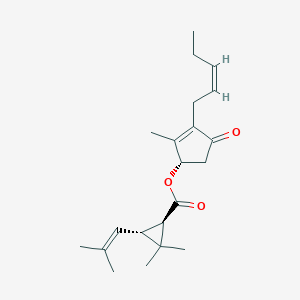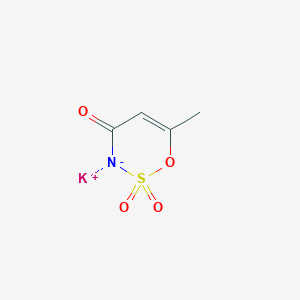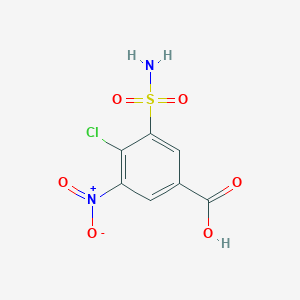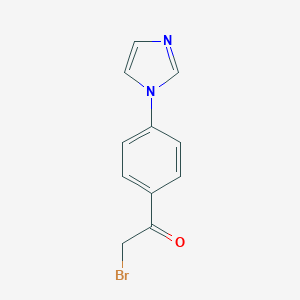
1-(3,4-Dihydroxyphenyl)butan-1-one
Overview
Description
3’,4’-Dihydroxybutyrophenone is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of two hydroxyl groups and a benzene ring in its structure. This compound is known for its white crystalline solid form and has a melting point of approximately 132-134 degrees Celsius . It is soluble in ethanol and ether, making it versatile for various applications.
Mechanism of Action
Target of Action
1-(3,4-dihydroxyphenyl)butan-1-one, also known as 3’,4’-Dihydroxybutyrophenone or 3’,4’-Dihydroxy-1-phenyl-2-butanone, is a compound that has been found to exhibit antifungal activity . Its primary targets are phytopathogenic fungi , including Glomerella cingulate, Botrytis cirerea, Fusarium graminearum, Curvularia lunata, and Fusarium oxysporum f. sp .
Mode of Action
It is known that the compound interacts with its targets, the phytopathogenic fungi, and inhibits their growth . The compound’s structure, particularly the presence of an α,β-unsaturated ketone unit of the alkyl chain, is believed to be crucial for its fungicidal action .
Biochemical Pathways
Given its antifungal activity, it is likely that the compound interferes with essential biochemical processes in the fungi, such as cell wall synthesis or ergosterol biosynthesis, leading to inhibition of fungal growth .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (18020000) and density (1194g/cm3), may influence its bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of phytopathogenic fungi . This antifungal activity makes the compound potentially useful in the development of new antifungal agents .
Biochemical Analysis
Biochemical Properties
The compound has been found to have antioxidant and anti-inflammatory activities
Cellular Effects
Given its antioxidant and anti-inflammatory activities, it may influence cell function by modulating oxidative stress and inflammatory responses
Molecular Mechanism
It is likely that its antioxidant and anti-inflammatory activities involve interactions with biomolecules and potential modulation of enzyme activity
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,4’-Dihydroxybutyrophenone can be synthesized through the reaction of butyric acid with resorcinol. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dihydroxybutyrophenone often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dihydroxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’,4’-Dihydroxybutyrophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Investigated for potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3,4-Dihydroxyacetophenone: Known for its antioxidant action in erythrocyte hemolysis.
2’,4’-Dihydroxybutyrophenone: Another similar compound with comparable properties.
Uniqueness: 3’,4’-Dihydroxybutyrophenone is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant antioxidant properties. Its versatility in scientific research and industrial applications further distinguishes it from similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-3-8(11)7-4-5-9(12)10(13)6-7/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERVTXJOGYIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169673 | |
| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17386-89-9 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrophenone, 3',4'-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017386899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)


